molecular formula C5H10N2 B13623536 1-Methylcyclopropanecarboxamidine

1-Methylcyclopropanecarboxamidine

Cat. No.: B13623536
M. Wt: 98.15 g/mol
InChI Key: YVODAGKDGITUPJ-UHFFFAOYSA-N
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Description

1-Methylcyclopropanecarboxamidine is an organic compound with a unique structure that includes a cyclopropane ring substituted with a methyl group and a carboxamidine functional group

Preparation Methods

The synthesis of 1-Methylcyclopropanecarboxamidine can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methylcyclopropanecarboxamidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Methylcyclopropanecarboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylcyclopropanecarboxamidine involves its interaction with specific molecular targets. For example, its derivatives can inhibit ethylene perception by binding to ethylene receptors, forming an ethylene-receptor complex that delays fruit ripening . This interaction highlights its potential use in agricultural applications to extend the shelf life of fruits.

Comparison with Similar Compounds

1-Methylcyclopropanecarboxamidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methylcyclopropane-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODAGKDGITUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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